molecular formula C11H7Cl2NO2 B11859036 Methyl 4,7-dichloroquinoline-3-carboxylate

Methyl 4,7-dichloroquinoline-3-carboxylate

Cat. No.: B11859036
M. Wt: 256.08 g/mol
InChI Key: OVHBOOIXIAJYAD-UHFFFAOYSA-N
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Description

Methyl 4,7-dichloroquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in the pharmaceutical industry. This compound is characterized by the presence of two chlorine atoms at positions 4 and 7 of the quinoline ring and a methyl ester group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,7-dichloroquinoline-3-carboxylate typically involves the reaction of 4,7-dichloroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Oxidation: Carboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,7-dichloroquinoline-3-carboxylate
  • Methyl 4,6,8-trichloroquinoline-3-carboxylate
  • 4,7-Dichloroquinoline

Uniqueness

Methyl 4,7-dichloroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Biological Activity

Methyl 4,7-dichloroquinoline-3-carboxylate is a compound under investigation for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Overview of Biological Activity

This compound has been primarily studied for its antimicrobial and anticancer properties. Research indicates that it can inhibit the growth of various microorganisms and may possess significant anticancer activity against certain cancer cell lines.

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of bacteria and fungi. The mechanism of action often involves interference with microbial metabolic pathways, which can lead to cell death. For instance, it has been reported that this compound interacts with specific enzymes and receptors within microbial cells, thereby modulating their functions and leading to antimicrobial effects.

Anticancer Activity

In cancer research, this compound has been evaluated against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. Notably, it has shown selectivity towards certain types of cancer cells, making it a potential candidate for targeted cancer therapies.

The biological activity of this compound is attributed to its structural characteristics. The compound's ability to bind to specific molecular targets allows it to modulate various biological pathways:

  • Enzyme Inhibition : It inhibits enzymes critical for microbial metabolism.
  • Receptor Interaction : The compound may act on receptors involved in cell signaling pathways related to tumor growth and survival.

Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Methyl 4,6-dichloroquinoline-2-carboxylateStructureModerateLow
4,7-DichloroquinolineStructureHighModerate

The unique substitution pattern and ester functionality of this compound contribute to its distinct chemical and biological properties compared to these analogs .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

  • Antimicrobial Testing : In vitro assays have shown that this compound exhibits significant activity against multiple strains of bacteria and fungi with IC50 values indicating potent efficacy .
  • Anticancer Efficacy : In vitro studies against human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis at low concentrations (IC50 < 50 µM), demonstrating its potential as an anticancer agent .
  • Mechanistic Insights : Research indicates that the compound's mechanism involves both direct interaction with target proteins and modulation of cellular signaling pathways involved in proliferation and apoptosis .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study 1 : A study on its effect on P. falciparum demonstrated that the compound exhibits potent antimalarial activity comparable to established antimalarials like chloroquine .
  • Case Study 2 : In a comparative study against other quinoline derivatives, this compound showed superior selectivity towards tumor cells while sparing normal cells from toxicity .

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

methyl 4,7-dichloroquinoline-3-carboxylate

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-5-14-9-4-6(12)2-3-7(9)10(8)13/h2-5H,1H3

InChI Key

OVHBOOIXIAJYAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl

Origin of Product

United States

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